Undecanoic acid-d21

Bioanalytical Chemistry Stable Isotope Dilution Lipidomics

Undecanoic-d21 acid (9CI) (CAS 60658-40-4) is a perdeuterated isotopologue of undecanoic acid, a medium-chain saturated fatty acid (C11:0), where 21 of the 22 hydrogen atoms are replaced with deuterium. With the molecular formula C11HD21O2 and a molecular weight of 207.42 g/mol, this compound exhibits an exact mass shift of approximately +21 Da relative to its unlabeled counterpart.

Molecular Formula C11H22O2
Molecular Weight 207.42 g/mol
Cat. No. B1453123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUndecanoic acid-d21
Molecular FormulaC11H22O2
Molecular Weight207.42 g/mol
Structural Identifiers
SMILESCCCCCCCCCCC(=O)O
InChIInChI=1S/C11H22O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h2-10H2,1H3,(H,12,13)/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2
InChIKeyZDPHROOEEOARMN-SLBGAMDCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Undecanoic-d21 Acid (9CI) – A Perdeuterated C11 Fatty Acid Internal Standard for Quantitative Mass Spectrometry


Undecanoic-d21 acid (9CI) (CAS 60658-40-4) is a perdeuterated isotopologue of undecanoic acid, a medium-chain saturated fatty acid (C11:0), where 21 of the 22 hydrogen atoms are replaced with deuterium [1]. With the molecular formula C11HD21O2 and a molecular weight of 207.42 g/mol, this compound exhibits an exact mass shift of approximately +21 Da relative to its unlabeled counterpart . This substantial mass shift, combined with a vendor-specified chemical purity of ≥98% and an isotopic enrichment of 98 atom % D, establishes the compound as a stable isotope-labeled internal standard (SIL-IS) intended for the accurate quantification of undecanoic acid via liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) .

The Risk of Analytical Inaccuracy When Substituting Undecanoic Acid Internal Standards: Why d21 Outperforms d2/d3 in Complex Matrices


The substitution of Undecanoic-d21 acid with lower-order deuterated analogs (e.g., Undecanoic-d2 or Undecanoic-d3) or unlabeled homologs introduces significant risk of analytical inaccuracy in quantitative MS workflows. In complex biological or environmental matrices, endogenous undecanoic acid exhibits a natural isotopic distribution, primarily due to the natural abundance of 13C (~1.1%) [1]. When using a minimally labeled internal standard (e.g., M+2 or M+3), the isotopic envelope of the analyte overlaps with the detection channel of the internal standard, leading to inaccurate peak area ratios and overestimation of the target concentration [2]. Furthermore, in LC-MS/MS, minor chromatographic shifts caused by deuterium-hydrogen exchange on the stationary phase can result in differential matrix effects if the internal standard does not co-elute perfectly with the analyte [3]. The perdeuterated Undecanoic-d21 acid minimizes both of these risks: its M+21 mass shift provides a pristine, interference-free detection window, and its physicochemical properties remain sufficiently analogous to the unlabeled analyte to ensure near-identical extraction recovery and ionization efficiency [4].

Quantitative Differentiation: Undecanoic-d21 Acid Versus Lower-Order Deuterated and Unlabeled Comparators


Superior Mass Resolution: 21 Da vs. 3 Da Shift Eliminates Endogenous Isotopologue Interference in LC-MS/MS

Undecanoic-d21 acid provides a +21 Da mass shift compared to unlabeled undecanoic acid (exact mass 186.16 Da vs. 207.29 Da) . In contrast, Undecanoic-11,11,11-d3 acid provides only a +3 Da shift . At endogenous analyte concentrations, the natural isotopic abundance of unlabeled undecanoic acid contributes to the M+3 channel, creating baseline interference that degrades the signal-to-noise ratio (S/N) and limits the lower limit of quantification (LLOQ) when using d3 internal standards [1]. The M+21 shift of Undecanoic-d21 acid places the internal standard signal completely outside the natural isotopic envelope of the analyte, ensuring that the measured internal standard peak area derives solely from the added tracer. This eliminates a source of systematic error that is particularly pronounced when quantifying low-abundance free fatty acids in complex biological matrices such as plasma or fecal water .

Bioanalytical Chemistry Stable Isotope Dilution Lipidomics

Enhanced Isotopic Purity and Chemical Fidelity: 98 atom % D Enrichment vs. Variable Low-Order Deuterated Alternatives

The utility of a stable isotope-labeled internal standard is contingent upon high isotopic enrichment and chemical purity to prevent the introduction of unlabeled analyte into the sample. Undecanoic-d21 acid is commercially supplied with a chemical purity of ≥98% (and up to 98.80%) and an isotopic enrichment of 98 atom % D . This contrasts with lower-order deuterated forms (e.g., d2, d3) and the unlabeled native compound (purity typically ≥98% for analytical standards, but without isotopic differentiation) . The high enrichment value ensures that the contribution of the unlabeled species (the 'M+0' impurity in the internal standard stock) to the analyte channel is ≤2%. This minimizes the 'crossover' correction factor required in the calibration curve and prevents artificial inflation of the lower limit of quantification (LLOQ) [1]. While 13C-labeled alternatives can offer even lower crossover potential due to the distinct synthesis pathways of fatty acids, the d21 variant provides a cost-effective solution with comparable performance for most routine bioanalytical applications .

Analytical Reference Materials Quality Control Method Validation

Validated Application in Complex Matrix Analysis: Sub-ppm Detection Limits for Food Safety Compliance

The practical utility of Undecanoic-d21 acid as an internal standard has been validated in peer-reviewed methods designed for high-stakes regulatory analysis. In a study published in the Chinese Journal of Chromatography, a multidimensional gas chromatography-mass spectrometry (MDGC-MS) method was developed for the identification of illegal cooking oil (ICO) using Undecanoic-d21 acid as the internal standard for the quantification of undecanoic acid, a marker for heated vegetable oils . The method achieved a detection limit of 0.070 mg/kg for undecanoic acid, enabling the differentiation of normal vegetable oils from adulterated ICO [1]. The use of the perdeuterated internal standard was essential for correcting matrix effects and ensuring the high precision required for the method to be selected as one of the four instrumental methods by the China Ministry of Public Health [2]. This stands in contrast to using a non-deuterated structural analog (e.g., tridecanoic acid, C13:0), which may exhibit different extraction recovery or ionization behavior in the complex lipid matrix, leading to biased quantification [3].

Food Safety Adulteration Detection GC-MS

Cost-Effective Perdeuteration: Balancing Performance and Procurement Value Against 13C and Low-Order Deuterated Standards

For laboratories establishing quantitative MS methods for medium-chain fatty acids, the choice of internal standard involves a trade-off between analytical performance and procurement cost. Undecanoic-d21 acid represents a strategic balance. While 13C-labeled undecanoic acid (e.g., Undecanoic acid-1-13C, 99 atom % 13C) offers near-identical physicochemical properties and is considered the gold standard for minimizing matrix effects, its synthesis and commercial cost are significantly higher than deuterated analogs . Conversely, lower-order deuterated standards (d2, d3) are often priced similarly to the d21 variant but introduce the analytical liabilities of isotopic envelope overlap and deuterium retention time shifts [1]. Undecanoic-d21 acid offers the analytical advantages of a large mass shift at a cost point that is accessible for routine, high-throughput applications. For example, the compound is available from multiple commercial vendors in quantities ranging from 5 mg to 1 g, with pricing scaled to support both method development and large-batch sample analysis .

Procurement Cost-Benefit Analysis Analytical Chemistry Supplies

High-Impact Application Scenarios for Undecanoic-d21 Acid (9CI) Procurement


Quantitative Analysis of Medium-Chain Fatty Acids (MCFAs) in Human Plasma and Fecal Water for Metabolic Studies

In clinical metabolomics and nutritional studies, the accurate quantification of endogenous undecanoic acid in biofluids such as human plasma and fecal water is essential for understanding fatty acid metabolism and gut health. Undecanoic-d21 acid serves as the optimal internal standard for these GC-MS and LC-MS/MS assays . As established in Section 3, the +21 Da mass shift provided by this perdeuterated compound eliminates interference from the natural isotopic envelope of the unlabeled analyte, ensuring that low-abundance endogenous concentrations (often in the sub-μM range) can be quantified with high precision. The documented chemical purity of ≥98% and isotopic enrichment of 98 atom % D guarantee that the internal standard stock introduces minimal unlabeled analyte, thereby preserving the integrity of the lower limit of quantification (LLOQ) . Procurement of Undecanoic-d21 acid is therefore indicated for any laboratory developing or validating a quantitative assay for MCFAs in complex biological matrices.

Detection of Illegal Cooking Oil Adulteration in Food Safety and Regulatory Testing

Food safety laboratories tasked with identifying adulterated edible oils require robust, validated analytical methods. A peer-reviewed method published in the Chinese Journal of Chromatography utilizes Undecanoic-d21 acid as the internal standard for the quantification of undecanoic acid, a marker for heated vegetable oils, in edible oil samples . The method achieves a detection limit of 0.070 mg/kg, enabling the reliable discrimination between normal vegetable oils and illegal cooking oil (ICO). The use of the deuterated internal standard is critical for correcting matrix effects inherent to complex lipid samples and achieving the high precision required for this method to be selected as one of four instrumental methods by the China Ministry of Public Health for ICO identification [1]. For any laboratory involved in food authenticity testing or regulatory compliance related to edible oils, Undecanoic-d21 acid is an essential reagent for implementing this validated approach.

Method Development and Routine Quality Control in Lipidomics and Metabolomics Core Facilities

Core facilities supporting lipidomics and metabolomics research frequently require internal standards for a wide array of fatty acids. The procurement of Undecanoic-d21 acid offers a strategic balance of analytical performance and cost-effectiveness for these high-throughput environments. As detailed in Section 3, while 13C-labeled undecanoic acid provides the theoretical gold standard for minimizing LC-MS matrix effects, its procurement cost is significantly higher . Undecanoic-d21 acid delivers a comparable level of performance—specifically, a clean M+21 detection window free from endogenous interference—at a cost point that supports large-scale studies and routine quality control (QC) sample analysis. This makes it the pragmatic choice for core facilities that need to maintain a comprehensive inventory of fatty acid internal standards while operating within defined budgetary constraints.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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